rac-(4aR,8aR)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-4a-carboxylic acid
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Description
Rac-(4aR,8aR)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-4a-carboxylic acid is a useful research compound. Its molecular formula is C25H27NO4 and its molecular weight is 405.494. The purity is usually 95%.
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Scientific Research Applications
Photolabile Protecting Groups for Carboxylic Acids
Brominated hydroxyquinoline, a photolabile protecting group for carboxylic acids, demonstrates greater efficiency and multiphoton sensitivity, indicating potential for in vivo applications due to its solubility and low fluorescence. This suggests related compounds could serve as caging groups in biological messenger studies (Fedoryak & Dore, 2002).
AMPA Receptor Antagonists
The synthesis of decahydroisoquinoline-3-carboxylic acids as excitatory amino acid (EAA) receptor antagonists highlights the relevance of quinoline derivatives in developing NMDA and AMPA receptor inhibitors. These findings underscore the therapeutic potential of such compounds in neurology (Ornstein et al., 1996).
Antibacterial Quinolone Derivatives
Research into 8-nitrofluoroquinolone models shows promising antibacterial activities, indicating the importance of quinoline derivatives in antimicrobial applications. The study details the synthesis and efficacy of these compounds against various bacterial strains (Al-Hiari et al., 2007).
Fluorescent Labeling Reagents
6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, exhibits strong fluorescence and stability in a wide pH range, making it a valuable fluorophore for biomedical analysis. Its application as a fluorescent labeling reagent further demonstrates the versatility of quinolone derivatives in scientific research (Hirano et al., 2004).
Organotin(IV) Carboxylates
Organotin carboxylates based on amide carboxylic acids showcase a range of structures and characterizations, suggesting potential applications in materials science and catalysis. The diversity in molecular architecture and coordination modes highlights the compound's relevance in developing new materials and chemical processes (Xiao et al., 2013).
Properties
IUPAC Name |
(4aS,8aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO4/c27-23(28)25-13-6-5-12-22(25)26(15-7-14-25)24(29)30-16-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-4,8-11,21-22H,5-7,12-16H2,(H,27,28)/t22-,25-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRLWMGDAIBKJD-DHLKQENFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCCN(C2C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@]2(CCCN([C@H]2C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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